7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde is a chemical compound belonging to the class of imidazo[1,5-a]pyridines. These compounds are known for their unique chemical structure and versatility, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Vilsmeier-Haack reaction, where a formylating agent is used to introduce the aldehyde group into the imidazo[1,5-a]pyridine core . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
6,8-Dichloroimidazo[1,2-a]pyridine: Similar in structure but differs in the position of chlorine atoms.
Imidazo[1,2-a]pyridine-6-carboxaldehyde: Another derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H4Cl2N2O |
---|---|
Molekulargewicht |
215.03 g/mol |
IUPAC-Name |
7,8-dichloroimidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-12-4-11-6(3-13)8(12)7(5)10/h1-4H |
InChI-Schlüssel |
CEIQBJZQAQBWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NC(=C2C(=C1Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.